Home > Products > Screening Compounds P259 > N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide - 2034227-70-6

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Catalog Number: EVT-2962808
CAS Number: 2034227-70-6
Molecular Formula: C19H14N4O3
Molecular Weight: 346.346
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pexidartinib

  • Compound Description: Pexidartinib is a small molecule kinase inhibitor, specifically targeting CSF1R, KIT, and FLT3-ITD. It exists as a dihydrochloride salt and has been studied for its anti-cancer properties. Research has focused on its synthesis, characterization, and crystal structure, particularly in dihydrate form [].

Bis(2,2′-bipyridine)[3-methyl-5-(pyridin-2′-yl)-1,2,4-triazolato-N1]ruthenium hexafluorophosphate tetrahydrate

  • Compound Description: This compound is a ruthenium(II) complex with two 2,2′-bipyridine ligands and a 3-methyl-5-(pyridin-2′-yl)-1,2,4-triazole ligand. The research focuses on its acid-base properties, particularly how the ligands influence these properties after binding to the ruthenium center. Additionally, the study investigates the compound's luminescence and determines its crystal structure [].
  • Compound Description: This compound is a carboxamide derivative featuring a biphenyl group, a trifluoromethoxy substituent, and a morpholine ring attached to a pyridine ring. The research focuses on the preparation and characterization of its salts [].

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Compound Description: This compound is a complex polyheterocycle synthesized using a multi-step, microwave-assisted process. Its structure has been characterized using various spectroscopic techniques including NMR, FT-IR, and HRMS [].

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate

  • Compound Description: This compound, identified as a potential neutrophil elastase inhibitor, exists as a p-toluene sulfonate salt and exhibits improved physical properties compared to its free base form. Research has focused on its crystalline structure and potential for oral administration [].

N-(2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2- fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (BMS-566419)

  • Compound Description: BMS-566419 is a potent acridone-based inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor. It has been investigated for its potential in treating transplant rejection as an alternative to mycophenolate mofetil (MMF), aiming for reduced gastrointestinal toxicity [].

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: This group of compounds consists of amide derivatives containing a trifluoroethoxy-substituted pyridine ring, an imidazole ring, and an oxetane ring. These derivatives were synthesized and evaluated for their antibacterial activity [].

2-{[5-(Pyridin-4-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl]methyl}acrylic acid hemihydrate

  • Compound Description: This compound is a 1,2,4-triazole derivative containing a pyridine ring and a p-tolyl group. The research primarily focuses on its crystal structure, revealing a network of hydrogen bonds contributing to its solid-state arrangement [].

N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

  • Compound Description: This molecule features a pyrazole ring core substituted with two pyridine rings, one directly attached and the other through a methylene linker. The research primarily focuses on its crystal structure, highlighting its L-shaped conformation and the weak carbonyl-π interactions observed in the crystal lattice [].

N -[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides

  • Compound Description: This series of compounds consists of pyrimidine-4-carboxamide derivatives with various substituted phenyl rings attached to a pyridine ring. These compounds were designed and synthesized as potential succinate dehydrogenase inhibitors, exhibiting promising antifungal activity against S. sclerotiorum [].

2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives

  • Compound Description: These derivatives comprise a complex heterocyclic scaffold incorporating imidazo[1,2-a]pyridine, thieno[2,3-d]pyrimidine, and arylacetamide moieties. They were synthesized and evaluated for antimicrobial activity, demonstrating moderate activity against various bacterial strains [].

(3S)-3-(Hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (JTS-653)

  • Compound Description: JTS-653 is a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist. It exhibits promising analgesic effects in preclinical models, with its high potency attributed to its polymodal inhibition of TRPV1 activation [].
  • Compound Description: This series of compounds comprises N,N-dimethylmethanamine derivatives attached to a substituted imidazo[1,2-a]pyridine scaffold. Researchers synthesized and evaluated these compounds for their antimicrobial activity against various bacterial and fungal strains, revealing significant activity for some derivatives compared to standard drugs [].

N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide

  • Compound Description: This compound incorporates a trifluoromethyl-substituted pyridine ring within its structure. The research focuses on elucidating its crystal structure, revealing details about its molecular geometry and packing arrangement in the solid state [].

(Z)-4-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-2-hydroxy-4-oxobut-2-enoic acid

  • Compound Description: This compound is a derivative of 4-pyridin-3-yl-2-hydroxy-4-oxobut-2-enoic acid and features a furan ring, a nitro group, and a phenyl ring attached to the pyridine ring. It serves as a key intermediate for synthesizing various heterocyclic compounds, including quinoxalines, benzoxazines, and pyrazoles, that show analgesic and antibacterial activities [].

catena-Poly[[[diaquazinc]-bis{μ-N2,N6-bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide}] dinitrate]

  • Compound Description: This compound is a zinc-based metal-organic framework (MOF) featuring a complex structure with bridging ligands and coordinated water molecules. It exhibits strong blue luminescence upon excitation and has been investigated for its thermal stability [].

Poly[[bis{μ2-N2,N6-bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide}dichloridonickel(II)] N,N-dimethylformamide tetrasolvate]

  • Compound Description: This compound is a nickel-based coordination polymer with a two-dimensional grid-like structure formed by bridging ligands. It exhibits high thermal stability and has been studied for its structural features and potential applications in materials science [].
  • Compound Description: This series of compounds consists of pyrimidobenzimidazole derivatives synthesized through cyclocondensation reactions. These compounds are of interest due to the potential pharmacological significance of the pyrimidobenzimidazole scaffold and the presence of various substituents that can be modified to explore structure-activity relationships [].
  • Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative that acts as an ATR kinase inhibitor. ATR kinase plays a crucial role in DNA damage response, making its inhibitors potentially useful in cancer therapy [].

Ethyl 5-methyl-3-[11-(pyridin-2-yl)-6,11-dihydro-6,11-epoxydibenzo[b,e]oxepin-6-yl]isoxazole-4-carboxylate

  • Compound Description: This compound is a bicyclic acetal formed through the rearrangement of an anthracenyl isoxazole derivative. It features a complex structure with multiple rings, including a pyridine ring, and an isoxazole ring [].
  • Compound Description: [11C]R121920 is a carbon-11 radiolabeled derivative of a pyrazolo[1,5-a]pyrimidine compound, developed as a potential positron emission tomography (PET) ligand for imaging corticotropin-releasing factor 1 (CRF1) receptors [].

3-(substitutedphenyl)-4-methyl-3a, 6-dihydropyrazolo[3,4-c]pyrazol-2(3H)-yl(pyridin-3-yl)methanone

  • Compound Description: This series of compounds comprises substituted pyrazolo[3,4-c]pyrazole derivatives incorporating a pyridine ring. The research focused on their synthesis and evaluation for antimicrobial and antiviral activity [].

Almorexant, SB-674042, and N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

  • Compound Description: Almorexant is a dual orexin receptor antagonist that blocks both OX1 and OX2 receptors. SB-674042 is a selective OX1 antagonist, while EMPA selectively antagonizes the OX2 receptor. These compounds have been studied for their potential in treating sleep disorders like insomnia [].

1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

  • Compound Description: AMG 458 is a potent, selective, and orally bioavailable c-Met inhibitor. It has demonstrated significant antitumor activity in preclinical models [].

2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[11C]7)

  • Compound Description: This compound is a carbon-11 labeled imidazo[1,2-a]pyridine derivative designed as a potential PET radiotracer for imaging PI3K/mTOR activity in cancer. It exhibits good kinase selectivity and cellular growth inhibition, making it a promising candidate for visualizing and monitoring PI3K/mTOR signaling in vivo [].

rel-N-[6-[(2r,6s)-2,6-dimethyl-4-morpholinyl]-3-pyridinyl]-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide

  • Compound Description: This compound, featuring a biphenyl group, a trifluoromethoxy substituent, and a morpholine ring attached to a pyridine ring, is investigated for its use in topical pharmaceutical compositions [].

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

  • Compound Description: This compound is a pyridine-pyrrolidinone derivative that displays potent antimalarial activity. Research suggests that its mechanism of action involves inhibiting prolyl-tRNA synthetase in Plasmodium falciparum, a key enzyme for parasite survival [].
  • Compound Description: This compound incorporates a pyridine ring substituted with a chlorobenzene, methoxyphenyl, and acrylonitrile groups. The research highlights its crystal structure, emphasizing its molecular conformation and the hydrogen bonding interactions contributing to its solid-state arrangement [].

N‐(Pyridin‐4‐yl)methyl‐Substituted Azomethines

  • Compound Description: This class of compounds features a pyridine ring connected to an imine group (C=N), with further substituents possible on both the pyridine and imine nitrogen. These compounds are highlighted for their ability to be readily deprotonated to form stabilized carbanions, making them valuable intermediates in organic synthesis. The research focuses on their reactivity, particularly towards heterocumulenes like carbon dioxide and isocyanates, leading to various heterocyclic products [].

3-[3H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ- GluN2B-5)

  • Compound Description: [3H]-JNJ- GluN2B-5 is a tritiated radioligand that selectively binds to the GluN2B subunit of NMDA receptors, making it a valuable tool for studying these receptors and their role in various neurological processes [].

(6-(1-(5-fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1 H-pyrazol-3-yl)-1 H-pyrrolo[2,3- b]pyridin-3-yl)((2 S)-2-methylmorpholin-4-yl)methanone

  • Compound Description: This compound is a potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor. It has demonstrated the ability to reduce phosphorylated ALK levels in specific brain regions in mice, highlighting its potential for studying ALK function in the central nervous system [].

4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide

  • Compound Description: This compound, containing both a pyridine ring and a carboxamide group, shares a similar structure with c-Met inhibitors. The research focuses on its synthesis and its potential as a c-Met inhibitor [].
  • Compound Description: This family of compounds encompasses four Zn(II) metal–organic frameworks (MOFs) synthesized using 1,2,4,5-benzenetetracarboxylic acid and pyridylbenzimidazole ligands. These MOFs exhibit unique structural diversity and serve as dual-functional fluorescent sensors for detecting iron(III) ions and acetylacetone [].

Properties

CAS Number

2034227-70-6

Product Name

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide

Molecular Formula

C19H14N4O3

Molecular Weight

346.346

InChI

InChI=1S/C19H14N4O3/c24-19(17-8-18(26-23-17)14-2-1-6-20-11-14)22-10-13-3-4-16(21-9-13)15-5-7-25-12-15/h1-9,11-12H,10H2,(H,22,24)

InChI Key

FEAOEQGFEKXQIM-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.